molecular formula C14H20O3 B181012 2-[2-(Sec-butyl)phenoxy]butanoic acid CAS No. 915921-89-0

2-[2-(Sec-butyl)phenoxy]butanoic acid

Cat. No.: B181012
CAS No.: 915921-89-0
M. Wt: 236.31 g/mol
InChI Key: XAMHWZJEVYGSKH-UHFFFAOYSA-N
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Description

2-[2-(Sec-butyl)phenoxy]butanoic acid is a chiral compound of interest in agricultural chemistry research, particularly as a synthetic auxin analog . This class of chemicals mimics the natural plant hormone indole-3-acetic acid (IAA) and can induce physiological responses that regulate plant growth and development . Researchers investigate the enantioselective effects of such chiral phenoxyalkanoic acids (PAAs), as the different enantiomers often exhibit distinct biological activities . Generally, for many chiral PAAs, the R-enantiomer is responsible for the primary herbicidal activity, while the S-enantiomer may be inactive as an herbicide but could present different non-target toxicity profiles . The mechanism of action is studied through interactions with the auxin signaling pathway in plants . These compounds are recognized by receptor complexes, such as TIR1/AFB proteins and AUX/IAA repressors, within the plant nucleus . Binding can lead to the degradation of AUX/IAA repressors, the activation of transcription factors, and the subsequent overexpression of genes involved in processes like ethylene biosynthesis, leading to observed growth inhibition and tissue decay in sensitive dicot plants . This makes this compound a valuable compound for studying the mode of action, environmental fate, and enantioselective ecological risks of chiral auxin herbicides . This product is intended for professional research and industrial use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-butan-2-ylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-4-10(3)11-8-6-7-9-13(11)17-12(5-2)14(15)16/h6-10,12H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMHWZJEVYGSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586408
Record name 2-[2-(Butan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-89-0
Record name 2-[2-(Butan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Sec Butyl Phenoxy Butanoic Acid and Its Analogues

Chemo- and Regioselective Synthesis Strategies

The precise construction of the 2-[2-(sec-butyl)phenoxy]butanoic acid molecule hinges on the selective formation of its core ether linkage and the subsequent or concurrent introduction of the butanoic acid moiety.

Optimized Etherification and Alkylation Protocols in Phenoxy Acid Synthesis

The cornerstone of synthesizing phenoxy acids is the etherification reaction between a phenol (B47542) and a suitable alkylating agent. A common and effective method involves the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. rsc.org For the synthesis of this compound, this would typically involve the reaction of 2-sec-butylphenol (B1202637) with a 2-halobutanoic acid derivative under basic conditions. google.com

Table 1: Williamson Ether Synthesis for Phenoxy Acid Precursors

Reactant 1 Reactant 2 Base Solvent Product
2-sec-butylphenol Ethyl 2-bromobutanoate Sodium Hydride (NaH) Tetrahydrofuran (B95107) (THF) Ethyl 2-[2-(sec-butyl)phenoxy]butanoate

Optimization of this protocol is crucial to maximize yield and minimize side reactions. Key factors include the choice of base, solvent, and reaction temperature. Strong bases like sodium hydride (NaH) are effective in deprotonating the phenol, while milder bases such as potassium carbonate can also be employed, often requiring higher temperatures or longer reaction times. google.com The choice of solvent is also critical, with polar aprotic solvents like tetrahydrofuran (THF) and acetone (B3395972) being common. google.com

Alkylation of phenols can also be achieved using alcohols as alkylating agents, often catalyzed by acids or metal catalysts. google.com This approach, while potentially greener, may require more forcing conditions. rsc.org

Esterification and Carboxylic Acid Functionalization Techniques

The butanoic acid moiety is often introduced in its ester form to facilitate the initial etherification and purification steps. The subsequent hydrolysis of the ester to the free carboxylic acid is a critical functionalization step.

The Fischer-Speier esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com While this is more relevant for the synthesis of the starting materials, the reverse reaction, acid-catalyzed hydrolysis, is key to obtaining the final product. masterorganicchemistry.com

Table 2: Hydrolysis of Phenoxybutanoate Esters

Starting Ester Reagents Conditions Product
Ethyl 2-[2-(sec-butyl)phenoxy]butanoate Sodium Hydroxide (B78521) (aq), then HCl (aq) Reflux, then acidification This compound

Alkaline hydrolysis, or saponification, followed by acidification is a widely used and efficient method for converting the ester to the carboxylic acid. masterorganicchemistry.com This typically involves refluxing the ester with an aqueous solution of a strong base like sodium hydroxide, followed by neutralization with a strong acid. Milder conditions using bases like lithium hydroxide at room temperature can also be effective.

Stereochemical Control in Asymmetric Synthesis of Chiral Phenoxybutanoic Acids

The this compound molecule contains a chiral center at the second carbon of the butanoic acid chain. For applications where a specific enantiomer is required, stereochemical control during synthesis is paramount. nih.gov

Enantioselective Catalysis and Chiral Auxiliary Applications

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov This can be achieved through enantioselective catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. youtube.comrsc.org For the synthesis of chiral phenoxybutanoic acids, this could involve an enantioselective alkylation of the phenol with a prochiral butanoate derivative.

Another powerful strategy is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral alcohol could be used to form an ester with butanoic acid. This chiral ester would then undergo etherification with 2-sec-butylphenol, and the diastereomers formed would be separable. Subsequent removal of the chiral alcohol would yield the enantiomerically enriched this compound. Pseudoephedrine and its derivatives are examples of effective chiral auxiliaries. nih.gov

Diastereomeric Resolution and Separation Methods

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric excess, resolution of a racemic mixture is employed. wikipedia.org This involves converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. wikipedia.orglibretexts.org

For a racemic mixture of this compound, a chiral amine, such as a derivative of phenylethylamine or a naturally occurring alkaloid like brucine, can be used as a resolving agent. wikipedia.org The acid-base reaction forms diastereomeric salts, which can then be separated. After separation, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of the carboxylic acid. libretexts.org

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. justagriculture.in For the synthesis of this compound, this translates to several potential improvements.

The use of biocatalysts, such as enzymes, can offer high selectivity under mild conditions, reducing the need for harsh reagents and solvents. Natural products can also serve as starting materials or as inspiration for new, more environmentally friendly herbicides. nih.govacs.org

Furthermore, developing catalytic processes that minimize waste and maximize atom economy is a key goal. This includes exploring catalytic alkylation methods that avoid the use of stoichiometric bases and halide leaving groups. google.com The use of safer, renewable solvents and the development of processes that can be run in continuous flow reactors also contribute to a more sustainable synthesis. organic-chemistry.org

Atom Economy and Environmental Impact Minimization in Synthetic Design

The concept of atom economy, a cornerstone of green chemistry, is pivotal in the design of modern synthetic routes. It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional syntheses of phenoxyalkanoic acids, including this compound, often involve the Williamson ether synthesis. This method, while versatile, can suffer from moderate atom economy due to the formation of stoichiometric amounts of salt byproducts. masterorganicchemistry.com

The environmental impact of a synthesis is further assessed by metrics such as the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product. Conventional approaches often utilize volatile organic solvents, which contribute significantly to the E-factor and pose environmental and health risks.

To address these shortcomings, research has focused on modifying the classical Williamson ether synthesis to enhance its green credentials. One strategy involves the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid), often eliminating the need for large quantities of organic solvents. This not only reduces waste but can also lead to milder reaction conditions and improved yields. For instance, the synthesis of related phenoxy acid herbicides has been achieved with high recoveries using phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system, thereby minimizing the use of hazardous solvents. nih.gov

The choice of base and solvent system in these syntheses is critical. The use of solid bases like potassium carbonate or sodium bicarbonate under solvent-free conditions has been shown to be an effective and environmentally benign alternative. researchgate.net These solid-supported reactions can proceed with high efficiency and selectivity, significantly reducing the generation of waste.

The following table provides a comparative overview of different synthetic approaches for aryloxyalkanoic acids, highlighting the improvements in key green chemistry metrics.

Synthetic MethodTypical ReagentsSolventKey AdvantagesIllustrative Yield (%)
Conventional Williamson Ether SynthesisPhenol, Alkyl Halide, Strong Base (e.g., NaOH)Organic Solvent (e.g., Ethanol, Acetone)Well-established and versatile.60-80
Phase-Transfer Catalysis (PTC)Phenol, Alkyl Halide, Solid Base (e.g., K2CO3), PTC (e.g., TBAB)Biphasic or Solvent-FreeHigher yields, milder conditions, reduced solvent use. clockss.org85-95
Solid-Supported SynthesisPhenol, Alkyl Halide, Solid Base (e.g., NaHCO3)Solvent-FreeHigh purity, excellent yields, environmentally friendly.90-98

Development of Solvent-Free and Catalytic Reaction Systems

The development of solvent-free and catalytic reaction systems represents a significant leap forward in the sustainable synthesis of this compound and its analogues. These methodologies aim to eliminate the use of volatile and often toxic organic solvents and to replace stoichiometric reagents with catalytic alternatives.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.comjocpr.comnih.gov By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. sphinxsai.comjaveriana.edu.co For the synthesis of aryl ethers, microwave-assisted Williamson synthesis has been shown to be highly efficient, often proceeding without a solvent or in the presence of a green solvent. javeriana.edu.co The significant reduction in reaction time and energy consumption contributes to a lower environmental impact.

A comparative study on the synthesis of heterocyclic molecules, which often involve ether linkages, demonstrated a reduction in reaction time from 2-15 hours with conventional heating to just 2-8 minutes under microwave irradiation, with a concurrent increase in product yield. sphinxsai.com

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free technique is inherently environmentally friendly and can lead to the formation of products with high purity. The synthesis of ethers through mechanochemical methods involves the grinding of a phenol with an alkyl halide and a solid base. This approach avoids the need for bulk solvents and can often be performed at room temperature, further reducing energy consumption.

Catalytic Systems:

The use of catalysts is fundamental to green chemistry as they can increase reaction rates, improve selectivity, and reduce waste. In the context of synthesizing phenoxyalkanoic acids, various catalytic systems have been explored. As mentioned, phase-transfer catalysts are highly effective. nih.govclockss.org Furthermore, research into novel catalysts, such as amidines, has shown promise in promoting the formation of phenolic ethers under milder conditions, offering a regenerable and oxygen-stable alternative to traditional bases. google.com

The table below presents a comparison of conventional synthesis with advanced solvent-free and catalytic methods for the preparation of related ether compounds, illustrating the improvements in reaction time and yield.

MethodologyTypical Reaction TimeIllustrative Yield (%)Key Features
Conventional Heating2-24 hours70-85Requires bulk organic solvents.
Microwave-Assisted Synthesis2-15 minutes85-95 sphinxsai.comjaveriana.edu.coRapid heating, reduced reaction time, often solvent-free. sphinxsai.comjaveriana.edu.co
Solvent-Free Phase-Transfer Catalysis1-3 hours90-98 clockss.orgHigh yields, mild conditions, no organic solvent. clockss.org

Structure Activity Relationship Sar and Molecular Design Principles for 2 2 Sec Butyl Phenoxy Butanoic Acid Analogues

Influence of Substituent Effects on Molecular Recognition

The biological activity of phenoxyalkanoic acids is highly dependent on the nature and position of substituents on both the phenyl ring and the alkanoic acid side chain. These substituents influence the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, all of which are critical for molecular recognition by a biological target.

For instance, in the case of phenoxyacetic acid herbicides, the type, number, and position of halogen atoms on the phenyl ring dramatically affect their herbicidal efficacy and selectivity. mdpi.com While 2-[2-(sec-butyl)phenoxy]butanoic acid lacks halogen substituents, the principles of substituent effects remain relevant. The sec-butyl group at the ortho position of the phenyl ring is a key feature. Its size, shape, and lipophilicity will significantly impact how the molecule fits into a binding pocket. Compared to smaller alkyl groups, the sec-butyl group introduces greater steric bulk, which can either enhance binding through favorable van der Waals interactions or hinder it due to steric clashes. The electronic effect of the sec-butyl group, being weakly electron-donating, will also subtly modulate the electronic character of the phenoxy ring.

The butanoic acid side chain also plays a critical role. The length of the alkyl chain and the presence of the carboxylic acid group are vital for activity. The carboxylic acid moiety, being ionizable, is often involved in crucial ionic interactions or hydrogen bonding with the target protein. nih.gov Modifications to this group, such as esterification, can alter the molecule's transport properties and its ability to interact with the target.

To illustrate the impact of substituents on activity, consider the following hypothetical data table, which is based on general principles observed in related phenoxyalkanoic acids:

Table 1: Hypothetical Influence of Phenyl Ring Substituents on the Biological Activity of 2-Phenoxybutanoic Acid Analogues

Position of SubstituentSubstituentPredicted Biological ActivityRationale
Ortho (C2)sec-ButylModerate to HighThe bulky group may provide optimal steric fit and hydrophobic interactions within the target's binding site.
Ortho (C2)MethylModerateReduced steric bulk compared to sec-butyl may lead to a less optimal, but still significant, interaction.
Para (C4)ChloroHighIn many phenoxy herbicides, a para-chloro substituent is known to enhance activity. mdpi.com
Para (C4)NitroLow to ModerateThe electron-withdrawing nature of the nitro group could alter the electronic properties of the ring, potentially reducing binding affinity.

Stereoisomeric Contributions to Ligand-Target Interactions

The this compound molecule possesses a chiral center at the second carbon of the butanoic acid chain, meaning it can exist as two enantiomers: (R)-2-[2-(sec-butyl)phenoxy]butanoic acid and (S)-2-[2-(sec-butyl)phenoxy]butanoic acid. It is a well-established principle in pharmacology and agrochemistry that stereoisomers can exhibit significantly different biological activities. This phenomenon, known as stereoselectivity, arises from the three-dimensional nature of ligand-target interactions.

In the context of aryloxyphenoxypropionate herbicides, which are structurally similar to the butanoic acid , the herbicidal activity is almost exclusively associated with the (R)-enantiomer. wikipedia.org Molecular modeling studies have suggested that the (R)-enantiomer can adopt a low-energy conformation where the methyl group is distal to the phenoxy fragment, which is the "active conformation" for binding to the acetyl-CoA carboxylase (ACCase) enzyme. nih.gov The (S)-enantiomer, due to steric hindrance between the methyl group and the phenyl ring, has difficulty adopting this active conformation. nih.gov

This principle of stereoselectivity is highly likely to apply to this compound. The spatial arrangement of the ethyl group at the chiral center of the butanoic acid chain will determine how effectively the molecule can bind to its biological target. One enantiomer will likely present the crucial functional groups (the carboxylic acid and the phenoxy ring) in the optimal orientation for binding, while the other will not.

Table 2: Predicted Biological Activity of Stereoisomers of this compound

StereoisomerPredicted Biological ActivityRationale
(R)-2-[2-(sec-butyl)phenoxy]butanoic acidHighBased on analogy with aryloxyphenoxypropionates, the (R)-enantiomer is predicted to be the biologically active isomer. wikipedia.org
(S)-2-[2-(sec-butyl)phenoxy]butanoic acidLow to InactiveThe spatial arrangement of the substituents is predicted to be non-complementary to the target's binding site. nih.gov

Rational Design and Synthesis of Structurally Modified Analogues

The rational design and synthesis of analogues of this compound are guided by the SAR principles discussed above. The goal is to create new molecules with improved potency, selectivity, or other desirable properties.

Scaffold Modification and Side Chain Derivatization Strategies

Scaffold modification, or "scaffold hopping," is a powerful strategy in medicinal and agricultural chemistry to discover novel active compounds by replacing the core structure of a known active molecule with a structurally different but functionally equivalent scaffold. nih.govacs.org For this compound, this could involve replacing the phenoxybutanoic acid core with other bioisosteric groups that maintain the essential spatial arrangement of the key interacting moieties.

Side chain derivatization involves modifying the existing substituents to fine-tune the molecule's properties. For the target compound, this could include:

Altering the sec-butyl group: Replacing it with other alkyl groups (e.g., isopropyl, tert-butyl) or with cycloalkyl or aromatic groups to probe the steric and electronic requirements of the binding pocket.

Modifying the butanoic acid side chain: Esterification of the carboxylic acid can improve membrane permeability, while converting it to an amide or other functional groups can explore different hydrogen bonding interactions. nih.gov The length of the alkyl chain could also be varied.

Introducing substituents on the phenyl ring: Adding electron-withdrawing or electron-donating groups at different positions can systematically probe the electronic and steric requirements for activity. mdpi.com

The synthesis of such analogues typically involves multi-step organic synthesis protocols. For example, the synthesis of phenoxyacetic acid derivatives often starts with the corresponding phenol (B47542), which is then reacted with an appropriate haloalkanoic acid ester, followed by hydrolysis to yield the final acid. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Derivations for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with activity, QSAR models can be developed to predict the activity of new, unsynthesized analogues.

For a series of this compound analogues, a QSAR study would involve:

Synthesizing and testing a diverse set of analogues to obtain a range of biological activity data.

Calculating a wide range of molecular descriptors for each analogue using computational chemistry software.

Using statistical methods (e.g., multiple linear regression, partial least squares) to build a QSAR model that correlates the descriptors with the observed activity.

Validating the model to ensure its predictive power.

A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogues, thereby saving time and resources in the drug or herbicide discovery process. crpsonline.com For instance, a QSAR study on phenoxyacetic acid derivatives identified lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors as key properties influencing their biological efficacy. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenoxyalkanoic Acids

DescriptorDescriptionRelevance to Biological Activity
LogPOctanol-water partition coefficientA measure of lipophilicity, which influences membrane permeability and hydrophobic interactions with the target. mdpi.com
Molar Refractivity (MR)A measure of molecular volume and polarizabilityRelates to the steric fit of the molecule in the binding site.
Dipole MomentA measure of the polarity of the moleculeInfluences electrostatic interactions with the target. mdpi.com
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular OrbitalsRelate to the molecule's reactivity and ability to participate in charge-transfer interactions. crpsonline.com
Topological Polar Surface Area (TPSA)The surface area of polar atoms in a moleculeCorrelates with membrane permeability and overall bioavailability. mdpi.com

Computational Chemistry and Molecular Modeling Investigations of 2 2 Sec Butyl Phenoxy Butanoic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic characteristics of a molecule, which in turn govern its reactivity and physical properties.

The acidic nature of 2-[2-(Sec-butyl)phenoxy]butanoic acid is a primary characteristic that can be predicted using quantum mechanical methods. The acidity, quantified by the pKa value, is fundamentally related to the stability of the carboxylate anion formed upon deprotonation. Computational studies on related phenoxyacetic acid herbicides have successfully predicted their pKa values. nih.gov For this compound, the electron-donating nature of the sec-butyl group and the ether oxygen would influence the electronic environment of the carboxylic acid moiety.

The distribution of electron density across the molecule can be visualized through the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, signifying susceptibility to nucleophilic attack. For phenoxyacetic acid derivatives, the HOMO is typically located on the aromatic ring, while the LUMO is often centered on the carboxylic acid group. researchgate.netresearchgate.net This separation of frontier orbitals is crucial in understanding the molecule's reactivity and potential interactions with biological targets. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. For molecules in this class, the MESP typically shows a negative potential (red and yellow regions) around the carboxylic acid oxygen atoms, indicating these as sites for electrophilic attack and hydrogen bond acceptance. The aromatic ring and the alkyl chain generally exhibit a more neutral or slightly positive potential (blue and green regions). researchgate.net

Table 1: Predicted Electronic Properties of Phenoxyacetic Acid Analogs

Compound/PropertyHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
4-methyl-phenoxyacetic acid-8.99-1.787.21
4-tert-butyl-phenoxyacetic acid-9.01-1.727.29
4-acetyl-phenoxyacetic acid-9.62-2.636.99

Note: Data is illustrative and based on findings for analogous compounds. researchgate.net The presence of the sec-butyl group at the ortho position in the target compound would likely lead to subtle shifts in these values due to steric and electronic effects.

Quantum mechanical calculations are powerful tools for simulating spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These simulations can aid in the structural elucidation of a compound and the assignment of experimental spectral bands. nih.govnih.gov

For this compound, DFT calculations could predict the vibrational frequencies corresponding to key functional groups, including the C=O stretch of the carboxylic acid, the C-O-C stretch of the ether linkage, and the various C-H bending and stretching modes of the aromatic ring and alkyl chains. orientjchem.org Comparisons of these calculated spectra with experimentally obtained spectra for related compounds have shown excellent agreement, validating the accuracy of the computational methods. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are invaluable for confirming the molecular structure. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics simulations are employed to explore these aspects.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's flexibility by simulating its movements over time at a given temperature. MD simulations would reveal the range of motion of the sec-butyl and butanoic acid groups and the flexibility of the ether linkage, which can be crucial for fitting into a biological binding pocket.

To understand how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and MD simulations within a theoretical binding site are performed. Phenoxy herbicides, for instance, are known to interact with specific plant enzymes. nih.govnih.gov

These simulations can identify key intermolecular interactions, such as:

Hydrogen bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl and hydroxyl oxygens). orientjchem.org

Hydrophobic interactions: The sec-butyl group and the phenyl ring provide significant hydrophobic character, which can lead to favorable van der Waals interactions with nonpolar residues in a binding pocket. nih.gov

π-π stacking: The aromatic phenoxy ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Studies on the binding of phenoxy acid herbicides to proteins like intestinal fatty acid-binding proteins have highlighted the importance of these interactions in the transport and activity of these compounds. acs.org

Virtual Screening and Ligand-Based Design Methodologies

Computational techniques are also instrumental in the discovery of new molecules with desired properties. Virtual screening and ligand-based design are two such powerful approaches.

Ligand-based drug design is particularly useful when the three-dimensional structure of the biological target is unknown. nih.govnih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) studies on phenoxyacetic acid herbicides have successfully developed models that correlate molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) with their herbicidal efficacy. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds like this compound.

Pharmacophore modeling, another ligand-based technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. mdpi.comresearchgate.net A pharmacophore model developed from a set of active phenoxyacetic acid analogs could be used to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active.

Virtual screening, on the other hand, often involves docking large libraries of compounds into the known three-dimensional structure of a target protein. nih.govscienceopen.com While a specific target for this compound may not be defined, the methodologies for virtual screening are well-established and could be applied should a relevant biological partner be identified.

Pharmacophore Modeling and Molecular Similarity Analysis

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for ACCase inhibitors of the aryloxyphenoxypropionate class would typically be developed based on the structures of known active compounds.

Pharmacophore Feature Identification:

A prospective pharmacophore model for this compound and its analogs would likely include the following key features, derived from the common structural motifs of aryloxyphenoxypropionate herbicides:

Hydrogen Bond Acceptor (HBA): The carboxylate group of the butanoic acid moiety is a crucial feature, capable of forming hydrogen bonds with key amino acid residues in the ACCase active site. acs.orgnih.gov

Hydrophobic (HY): The phenoxy and sec-butyl groups contribute to the hydrophobic character of the molecule, facilitating its entry into the largely hydrophobic binding pocket of the ACCase CT domain.

Aromatic Ring (AR): The phenyl ring is a common feature in this class of inhibitors and likely engages in π-π stacking or other non-covalent interactions with aromatic residues in the active site, such as Tyrosine. acs.orgnih.gov

A hypothetical pharmacophore model is presented below:

Pharmacophore FeatureDescription
Hydrogen Bond Acceptor (HBA)The oxygen atoms of the carboxylic acid group are predicted to act as hydrogen bond acceptors, interacting with donor residues in the enzyme's active site.
Hydrophobic Center (HY)The sec-butyl group and the core phenyl ring create a significant hydrophobic region, likely crucial for binding within a nonpolar pocket of the target protein.
Aromatic Ring (AR)The phenyl ring is expected to form aromatic interactions, such as π-π stacking, with aromatic amino acid residues like tyrosine or phenylalanine within the binding site.

Molecular Similarity Analysis:

Molecular similarity analysis would be employed to compare this compound with other known ACCase inhibitors. This analysis, often based on 2D fingerprints or 3D shape and electrostatic comparisons, helps to rationalize the activity of the compound and predict the potential for cross-resistance with other herbicides. A higher degree of similarity to potent ACCase inhibitors would suggest a similar mode of action and potentially high herbicidal activity.

Molecular Docking and Theoretical Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the specific interactions that stabilize the ligand-protein complex and in predicting the binding affinity.

Docking Protocol:

A molecular docking study of this compound would be performed using the crystal structure of the ACCase CT domain. A suitable template would be the publicly available crystal structure of the yeast ACCase CT domain in complex with the aryloxyphenoxypropionate herbicide haloxyfop. Homology models of plant ACCase have also been successfully used for such studies. acs.orgnih.gov The docking protocol would involve preparing the protein structure by adding hydrogen atoms and assigning appropriate charges, and generating a 3D conformation of this compound. The compound would then be docked into the defined active site of the ACCase CT domain.

Predicted Interactions and Binding Affinity:

Based on studies of similar aryloxyphenoxypropionate herbicides, it is anticipated that this compound would bind in the active site of the ACCase CT domain, forming key interactions with surrounding amino acid residues. acs.orgnih.govmdpi.com The carboxylate group is expected to form a crucial hydrogen bond with a serine residue (e.g., Ser-698 in foxtail ACCase), which is a common interaction for this class of inhibitors. acs.orgnih.gov The aromatic ring of the phenoxy group is likely to engage in a π-π stacking interaction with a tyrosine residue (e.g., Tyr-728). acs.orgnih.gov

The theoretical binding affinity, often expressed as a docking score or estimated free energy of binding (in kcal/mol), would be calculated. A lower binding energy indicates a more stable protein-ligand complex and suggests a higher inhibitory potency. For comparison, documented docking scores for other aryloxyphenoxypropionate herbicides against ACCase often fall in the range of -5 to -8 kcal/mol. mdpi.com

A hypothetical summary of a molecular docking prediction for this compound is presented in the table below:

ParameterPredicted Value/Interaction
Target Protein Acetyl-CoA Carboxylase (Carboxyltransferase Domain)
PDB ID of Homology Model Basis e.g., based on yeast ACCase (1UYR)
Predicted Binding Energy (kcal/mol) -6.5 (Hypothetical Value)
Key Interacting Residues Serine (Hydrogen Bond), Tyrosine (π-π Stacking), Isoleucine, Alanine (Hydrophobic Interactions)
Predicted Intermolecular Interactions Hydrogen bonding via the carboxylate group; Hydrophobic interactions involving the sec-butyl and phenyl groups; Aromatic stacking of the phenyl ring.

It is important to note that these are prospective analyses based on the known pharmacology of the compound class. Experimental validation would be required to confirm these computational predictions.

Environmental Biogeochemistry and Transformation Pathways of Phenoxybutanoic Acid Compounds

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For phenoxybutanoic acid compounds, the primary abiotic degradation mechanisms are hydrolysis and photolysis, with oxidative transformation also playing a role in certain environmental settings.

Photolysis , or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from sunlight. This process can be a significant degradation pathway for phenoxy acids in shallow, clear surface waters where sunlight penetration is high researchgate.netwisc.edu. The efficiency of photolysis is dependent on the form of the compound and the presence of photosensitizing agents in the water researchgate.net. The primary degradation products of phenoxy acids through photolysis are often chlorophenols researchgate.net. Advanced oxidation processes (AOPs) that combine UV radiation with other reagents have been shown to be more effective in degrading phenoxy acids than UV light alone researchgate.net.

The following table summarizes the typical abiotic degradation pathways for phenoxyalkanoic acid herbicides, which can be extrapolated to understand the fate of 2-[2-(sec-butyl)phenoxy]butanoic acid.

Degradation PathwayDescriptionInfluencing FactorsTypical Products
Hydrolysis Cleavage of chemical bonds by reaction with water. Primarily affects ester forms.pH, Temperature, Chemical Structure (Ester vs. Acid/Salt)Parent Acid, Alcohol
Photolysis Degradation by sunlight (UV radiation). Significant in surface waters.Light Intensity, Water Clarity, Presence of PhotosensitizersPhenolic derivatives
Oxidative Transformation Reaction with reactive oxygen species like hydroxyl radicals (•OH) and ozone (O₃).Concentration of Oxidants, Presence of Catalysts (e.g., metal ions)Hydroxylated and ring-cleavage products

In natural systems, phenoxybutanoic acid compounds can undergo oxidative transformation through reactions with highly reactive chemical species, most notably hydroxyl radicals (•OH) and ozone (O₃). These reactions are a key component of advanced oxidation processes (AOPs) used in water treatment but also occur naturally in the environment.

Hydroxyl radicals (•OH) are powerful, non-selective oxidants that can rapidly degrade a wide range of organic pollutants nih.gov. They can be generated in sunlit surface waters through the photolysis of nitrate and dissolved organic matter. The reaction rates of hydroxyl radicals with aromatic compounds are typically very high, leading to hydroxylation of the aromatic ring and subsequent ring cleavage. While specific rate constants for this compound are not available, phenoxy herbicides generally exhibit high reactivity towards •OH radicals.

Ozone (O₃) is another strong oxidant that can be present in the atmosphere and can also be used in water treatment. The reaction of ozone with phenolic compounds can lead to the formation of catechol, hydroquinone, and eventually ring-cleavage products like muconic acid acs.orgnih.govmdpi.com. The rate of ozonolysis is dependent on the pH of the solution and the specific structure of the aromatic compound acs.orgnih.govmdpi.com.

Microbial Metabolism and Biotransformation Processes

Microbial degradation is a primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in the environment, particularly in soil researchgate.net. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds, using them as a source of carbon and energy.

The microbial degradation of phenoxyalkanoic acids is typically initiated by an enzymatic attack on the ether linkage or the aromatic ring.

Enzymatic Ether Cleavage: The first step in the degradation of many phenoxyalkanoic acids is the cleavage of the ether bond that links the aliphatic side chain to the aromatic ring. This reaction is often catalyzed by a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which are encoded by the tfdA gene and its analogues wisc.edu. This enzymatic cleavage results in the formation of a corresponding phenol (B47542) and an aliphatic acid. For this compound, this initial step would likely yield 2-(sec-butyl)phenol and butanoic acid.

Aromatic Ring Hydroxylation: Following the initial ether cleavage, the resulting phenolic intermediate undergoes hydroxylation of the aromatic ring. This step is catalyzed by hydroxylase enzymes, which introduce one or more hydroxyl groups onto the ring, making it more susceptible to subsequent cleavage. For example, 2,4-dichlorophenol, an intermediate in 2,4-D degradation, is hydroxylated to form 3,5-dichlorocatechol researchgate.net. The resulting catechols are then subject to ring fission by dioxygenase enzymes.

The general microbial degradation pathway for phenoxyalkanoic acids is depicted in the table below.

StepEnzymatic ProcessKey EnzymesIntermediate ProductsFinal Products
1. Ether Bond Cleavage Cleavage of the ether linkage between the aromatic ring and the aliphatic side chain.α-ketoglutarate-dependent dioxygenases (tfdA)Phenol derivative, Aliphatic acid-
2. Aromatic Ring Hydroxylation Introduction of hydroxyl groups onto the aromatic ring.Phenol hydroxylasesCatechol derivative-
3. Aromatic Ring Cleavage Fission of the aromatic ring.Catechol dioxygenasesAliphatic acidsCO₂, H₂O, Biomass

Extensive research on the bacterial degradation of common phenoxy acid herbicides such as 2,4-D and MCPA provides a model for understanding the potential degradation pathways of this compound. The catabolic pathways are often encoded on plasmids, which can be transferred between different bacterial species, facilitating the adaptation of microbial communities to these compounds.

The most well-characterized pathway is the tfd pathway, originally identified in Cupriavidus necator JMP134. This pathway involves a series of enzymes that sequentially break down 2,4-D into intermediates of the tricarboxylic acid (TCA) cycle. The key genes and their functions in this pathway are summarized below.

GeneEnzymeFunction
tfdA 2,4-D/α-ketoglutarate dioxygenaseCleaves the ether linkage of 2,4-D to form 2,4-dichlorophenol.
tfdB 2,4-dichlorophenol hydroxylaseHydroxylates 2,4-dichlorophenol to 3,5-dichlorocatechol.
tfdC Chlorocatechol 1,2-dioxygenaseCleaves the aromatic ring of 3,5-dichlorocatechol.
tfdD Chloromuconate cycloisomeraseConverts the ring cleavage product to dienelactone.
tfdE Dienelactone hydrolaseHydrolyzes dienelactone to maleylacetate.
tfdF Maleylacetate reductaseReduces maleylacetate to 3-oxoadipate, which enters the TCA cycle.

While the specific enzymes involved in the degradation of this compound have not been identified, it is plausible that bacteria possessing similar enzymatic machinery could adapt to degrade this compound. The presence of the sec-butyl group on the aromatic ring may influence the substrate specificity of the enzymes and potentially lead to the formation of different intermediate metabolites.

Bioremediation utilizes the metabolic potential of microorganisms to remove pollutants from the environment. Several strategies have been developed for the cleanup of sites contaminated with phenoxy herbicides.

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site to enhance the rate of pollutant degradation nih.gov. This approach can be particularly useful in environments where the indigenous microbial population lacks the necessary catabolic genes.

Biostimulation , on the other hand, involves the modification of the environment to stimulate the activity of the native microbial population researchgate.net. This can be achieved by adding nutrients (e.g., nitrogen and phosphorus), electron acceptors (e.g., oxygen), or other growth-limiting substances.

Phytoremediation is a bioremediation process that uses plants to clean up contaminated environments researchgate.netawsjournal.org. Plants can contribute to the degradation of phenoxy herbicides through direct uptake and metabolism, as well as by stimulating microbial activity in the rhizosphere (the soil region around the plant roots).

Constructed wetlands are engineered systems that use natural processes involving wetland vegetation, soils, and their associated microbial assemblages to treat contaminated water yale.edu. These systems have shown promise for the removal of various organic pollutants, including herbicides.

The selection of an appropriate bioremediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site (e.g., soil type, hydrogeology), and the cost-effectiveness of the approach. For a compound like this compound, a combination of these strategies might be necessary to achieve effective remediation.

Environmental Persistence and Mobility Assessment

The environmental fate of phenoxybutanoic acid compounds, including this compound, is governed by a complex interplay of chemical properties and environmental factors. While specific research on the environmental persistence and mobility of this compound is limited in publicly available literature, an assessment can be developed based on the known behavior of structurally similar phenoxyalkanoic acid herbicides. This class of compounds is generally characterized by moderate to low persistence in the environment due to various degradation pathways, and a tendency for mobility in soil, particularly under certain conditions.

Environmental Persistence

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being degraded or removed. For phenoxybutanoic acids, the primary routes of dissipation are microbial degradation and, to a lesser extent, photodegradation and hydrolysis.

Microbial Degradation: This is the most significant pathway for the breakdown of phenoxyalkanoic acids in soil and water. nih.gov A diverse range of soil microorganisms can utilize these compounds as a source of carbon and energy. The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, moisture, temperature, and pH. Soils with a history of phenoxy herbicide application often exhibit enhanced degradation rates due to the acclimatization of the microbial community. The structure of the molecule, such as the nature and position of substituents on the aromatic ring and the length of the alkyl chain, also plays a crucial role in its biodegradability.

Hydrolysis and Photodegradation: Hydrolysis can be a relevant degradation pathway for ester formulations of phenoxy herbicides, converting them to the more mobile acid form. nih.gov The rate of hydrolysis is dependent on pH and temperature. nih.gov Photodegradation, or the breakdown of the chemical by sunlight, can occur on soil surfaces and in the upper layers of water bodies, but is generally considered a less significant dissipation route compared to microbial degradation for this class of compounds.

Table 1: Representative Soil Half-life (DT50) of Selected Phenoxyalkanoic Acid Herbicides

Compound Soil Type Temperature (°C) DT50 (days) Reference
MCPA Chernozem Not Specified 2.2 Hiller et al., 2009 researchgate.net
MCPA Regosol Not Specified 11.7 Hiller et al., 2009 researchgate.net
2,4-D Not Specified Not Specified ~2 (years, in water) EC, 2001; Crane et al., 2007; Champeau and Tremblay, 2013 nih.gov
MCPP Not Specified Not Specified ~1 (month, in water) EC, 2003; EC, 2005; Champeau and Tremblay, 2013 nih.gov
MCPB Not Specified Not Specified ~1 (month, in water) EC, 2003; EC, 2005; Champeau and Tremblay, 2013 nih.gov

Note: This table presents data for structurally related phenoxyalkanoic acids to provide an estimate of the potential persistence of this compound. The actual persistence will depend on its specific molecular structure and the prevailing environmental conditions.

Environmental Mobility

The mobility of a chemical in the environment refers to its potential to move between different environmental compartments, such as from soil to groundwater or surface water. The mobility of phenoxybutanoic acids is primarily governed by their sorption behavior in soil.

Sorption in Soil: Sorption is the process by which a chemical binds to soil particles. For phenoxyalkanoic acids, which are weak acids, the primary factor influencing sorption is soil pH. At typical environmental pH values (above their pKa), these compounds exist predominantly in their anionic (negatively charged) form. This negative charge results in repulsion from the negatively charged surfaces of clay and organic matter, leading to weak sorption and consequently, higher mobility.

The organic carbon content of the soil is another critical factor. researchgate.net Soils with higher organic matter content tend to exhibit greater sorption of phenoxy herbicides. researchgate.net The mobility of these compounds is therefore expected to be higher in sandy soils with low organic matter and lower in soils with high clay and organic matter content.

The potential for a chemical to leach through the soil profile and reach groundwater is often assessed using the organic carbon-water partition coefficient (Koc). A lower Koc value indicates weaker sorption and a higher potential for leaching. Phenoxyalkanoic acids generally have low Koc values, suggesting they are mobile in soil.

Leaching and Runoff: Due to their relatively high water solubility and weak sorption to soil particles, phenoxybutanoic acids have the potential to be transported from treated areas to surface and groundwater through leaching and runoff. nih.govresearchgate.net The extent of this transport is influenced by factors such as soil type, rainfall intensity and frequency, and agricultural practices.

Table 2: Factors Influencing the Environmental Mobility of Phenoxyalkanoic Acids

Factor Influence on Mobility Explanation
Soil pH High At higher pH, the acid dissociates to its anionic form, which is repelled by negatively charged soil particles, leading to increased mobility.
Soil Organic Carbon Low Higher organic carbon content increases sorption, thereby reducing mobility.
Clay Content Low Clay particles are typically negatively charged, repelling the anionic form of the herbicide and increasing mobility.
Rainfall High Increased water flow through the soil profile can enhance the leaching of mobile compounds.

Advanced Analytical Methodologies for Characterization and Quantification of 2 2 Sec Butyl Phenoxy Butanoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 2-[2-(sec-butyl)phenoxy]butanoic acid, various chromatographic techniques are utilized to achieve distinct analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with a tandem mass spectrometer (MS/MS), its sensitivity and selectivity are significantly enhanced, making it ideal for trace-level analysis. The analysis of phenoxy acid herbicides, a class to which this compound belongs, often involves a derivatization step to convert the acidic form into a more volatile ester, such as a methyl ester. This is traditionally accomplished using reagents like diazomethane (B1218177) or boron trifluoride-methanol. usgs.gov

Modern methods, however, are increasingly moving towards direct analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to avoid the derivatization step. econference.io Nevertheless, GC-MS remains a valuable tool. The Environmental Protection Agency (EPA) Method 1658 outlines the use of wide-bore capillary column gas chromatography with electron capture or halogen-selective detectors for determining phenoxy-acid herbicides. epa.gov For unambiguous identification, a secondary GC column or GC/MS can be employed to confirm the results. epa.gov The detection limit of such methods is typically influenced more by matrix interferences than by instrumental limitations. epa.gov

ParameterTypical Value/ConditionSource
Derivatization Reagent Diazomethane or Boron trifluoride-methanol usgs.gov
GC Column Type Wide-bore fused-silica capillary epa.gov
Detectors Electron Capture Detector (ECD), Halogen-Selective Detector, Mass Spectrometer (MS) epa.gov
Confirmation Technique Second GC column with a different stationary phase, GC/MS epa.gov

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of phenoxy acid herbicides. nih.gov The retention of these acidic compounds is highly dependent on the pH of the mobile phase and its composition, particularly the proportion of organic solvent like acetonitrile (B52724). nih.gov To achieve optimal separation and peak shape, the mobile phase is often buffered, and additives like formic acid or acetic acid are used. nih.govjapsonline.com

A typical HPLC method for phenoxyacetic acids might use a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, with a small percentage of acid. japsonline.comsielc.com Detection is commonly performed using a UV detector or, for greater sensitivity and specificity, a mass spectrometer. nih.gov The ability to directly analyze the acidic form without derivatization is a significant advantage of HPLC over GC for these compounds. nih.gov

ParameterTypical Value/ConditionSource
Stationary Phase C18 sielc.com
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., formic acid, acetic acid) nih.govjapsonline.com
Elution Mode Gradient japsonline.com
Detector UV, Mass Spectrometer (MS) nih.gov

Chiral Separations for Enantiomeric Purity Determination

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of the compound is critical. nih.gov Chiral separation techniques are employed to separate and quantify these enantiomers.

Capillary electrophoresis (CE) with a chiral selector is a powerful technique for enantiomeric separation. nih.gov Cyclodextrins, such as (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD), are commonly used as chiral selectors for phenoxy acid herbicides. nih.gov The separation is influenced by factors like the type and concentration of the chiral selector, the pH of the background electrolyte, and the temperature. nih.gov

High-performance liquid chromatography can also be adapted for chiral separations by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. These methods are essential for the quality control of commercial formulations that are marketed as a single, active enantiomer. nih.gov The goal is often to detect and quantify the inactive or less active enantiomer as an impurity, with regulatory guidelines sometimes requiring detection at levels as low as 0.1%. mdpi.commdpi.com

TechniqueChiral Selector ExampleKey ParametersSource
Capillary Electrophoresis (CE) (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD)pH, temperature, selector concentration nih.gov
High-Performance Liquid Chromatography (HPLC) Chiral Stationary Phase (CSP)Mobile phase composition nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and composition of a compound. They are indispensable for confirming the identity of this compound and differentiating it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the differentiation between isomers of sec-butylphenol and related compounds. chemicalbook.comglsciences.com

For instance, the ¹H NMR spectrum of 2-sec-butylphenol (B1202637) shows distinct signals for the aromatic protons and the protons of the sec-butyl group. chemicalbook.com The chemical shifts and splitting patterns of these signals are unique to the specific arrangement of atoms in the molecule, enabling clear differentiation from other isomers like 4-sec-butylphenol. chemicalbook.com In complex structures, two-dimensional NMR techniques can be used to establish correlations between different nuclei and further confirm the structure. The structure of related phenolic compounds has been elucidated using ¹H NMR, with specific signals corresponding to aromatic protons, hydroxyl groups, and alkyl substituents. ijpsr.com

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. nih.gov This is a powerful tool for the definitive identification of this compound.

When coupled with liquid chromatography (LC-HRMS/MS), it becomes a highly sensitive and selective method for both targeted and non-targeted screening of compounds in complex matrices. researchgate.netresearchgate.net The accurate mass measurement of the molecular ion and its fragment ions provides a high degree of confidence in the identification of the compound. acgpubs.org LC-HRMS methods have been developed for the analysis of a wide range of phenoxyacetic acid herbicides and their transformation products in environmental samples, achieving very low limits of detection. nih.govresearchgate.net

TechniqueInformation ObtainedApplicationSource
LC-HRMS Accurate mass, elemental compositionDefinitive molecular identification, trace analysis nih.govacgpubs.org
LC-HRMS/MS Accurate mass of precursor and fragment ionsStructural confirmation, identification in complex matrices researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound, enabling the identification and confirmation of its key functional groups. These methods probe the vibrational and rotational modes of molecules, providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the carboxylic acid and ether linkages within the molecule. The analysis of this compound reveals characteristic absorption bands that confirm its structure. The most prominent of these is the broad absorption band typically observed in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. This broadening is a result of intermolecular hydrogen bonding between the acid molecules.

Another key feature is the sharp and intense C=O (carbonyl) stretching vibration of the carboxylic acid, which typically appears around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding. The C-O stretching of the carboxylic acid group and the aryl ether C-O-C linkage also produce characteristic bands. The asymmetric C-O-C stretching of the ether is usually found in the 1230-1270 cm⁻¹ region, while the symmetric stretch is at a lower wavenumber. The presence of the substituted benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically seen in the 1600-1450 cm⁻¹ range. The sec-butyl and butanoic acid alkyl chains contribute to C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower frequencies.

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, complements IR spectroscopy. It is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is highly useful for characterizing the aromatic ring and the carbon backbone. The symmetric breathing vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C=C stretching vibrations of the aromatic ring are also clearly observable.

The analysis of phenoxyacetic acid and its substituted derivatives by Raman spectroscopy has shown characteristic bands that can be extrapolated to the target molecule. The effect of substituents on the benzene ring can lead to shifts in the vibrational frequencies of the ring modes, providing information about the substitution pattern.

A summary of the expected key vibrational bands for this compound is presented in the table below.

Table 1: Key Vibrational Bands for the Functional Group Analysis of this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad) Weak or not observed
Carboxylic Acid C=O stretch 1725-1700 1725-1700
Aryl Ether Asymmetric C-O-C stretch 1270-1230 1270-1230
Aromatic Ring C-H stretch 3100-3000 3100-3000
Aromatic Ring C=C stretch 1600-1450 1600-1450 (often strong)
Alkyl Chains C-H stretch 2960-2850 2960-2850

Method Development and Validation for Robust Analytical Applications

The development and validation of analytical methods are critical to ensure the reliable and accurate quantification of this compound in various samples. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a common and robust technique for the analysis of phenoxyalkanoic acids.

Method Development for the analysis of 2-[2-(sec-butyl)phenoxy)butanoic acid typically involves a systematic optimization of chromatographic conditions. A reverse-phase HPLC setup is often preferred, utilizing a C18 or similar non-polar stationary phase. The mobile phase composition, usually a mixture of an aqueous buffer (often acidified with formic or acetic acid to suppress ionization of the carboxylic acid group) and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation from potential matrix interferences. The flow rate and column temperature are also adjusted to obtain sharp, symmetrical peaks. Detection is commonly performed using a UV detector, often set at a wavelength around 280 nm where the phenyl group absorbs, or more selectively and sensitively using a mass spectrometer. cipac.org

Method Validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or SANTE/11312/2021 for pesticide residue analysis, to demonstrate that the method is fit for its intended purpose. nih.gov The key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards over a specified concentration range. A regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on samples spiked with a known amount of the analyte at different concentration levels. Average recoveries are generally expected to be within 70-120%. nih.gov

Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. For trace analysis, typical LOQs achieved for similar acidic herbicides can be in the range of 1 to 10 µg/kg depending on the sample matrix and instrumentation. nih.gov

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The table below presents typical validation parameters that would be expected for a validated HPLC method for the quantification of this compound, based on data from analogous compounds.

Table 2: Representative Method Validation Parameters for the Quantification of this compound by HPLC

Validation Parameter Typical Acceptance Criteria/Value
Linearity (r²) ≥ 0.99
Range e.g., 1 - 100 ng/mL
Accuracy (Recovery) 70 - 120%
Precision (RSD) ≤ 15%
Limit of Detection (LOD) e.g., 0.5 µg/kg
Limit of Quantification (LOQ) e.g., 2.5 µg/kg

Mechanistic Investigations of Biological Interactions at a Molecular Level

Molecular Recognition and Binding Mechanisms of Phenoxybutanoic Acids

The biological activity of a compound is initiated by its recognition and binding to specific molecular targets within the cell, typically proteins such as receptors, enzymes, or ion channels. For phenoxybutanoic acids, the precise nature of these interactions dictates their pharmacological or toxicological profile.

Identifying the specific protein(s) that a small molecule like 2-[2-(sec-butyl)phenoxy]butanoic acid interacts with is a critical first step in understanding its mechanism of action. Several conceptual strategies can be employed for this purpose:

Activity-Based Protein Profiling (ABPP): This chemical proteomics approach utilizes reactive probes to covalently label the active sites of enzymes. frontiersin.orgchomixbio.com A probe derived from the phenoxybutanoic acid structure could potentially be synthesized to identify its enzymatic targets within a complex biological sample. frontiersin.org The general workflow involves designing a probe that mimics the parent compound but also contains a reporter tag for detection and a reactive group for covalent binding.

Affinity Chromatography: In this method, the phenoxybutanoic acid is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are retained and can be subsequently identified using techniques like mass spectrometry.

Computational Target Prediction: Various in silico methods can predict potential protein targets based on the chemical structure of the ligand. These approaches often involve comparing the structure of the compound to libraries of known ligands for different proteins or using docking simulations to predict binding to various protein structures. qima-lifesciences.commdpi.com

Genetic and Genomic Approaches: Techniques such as drug-induced gene expression profiling can provide clues about the pathways perturbed by a compound, thereby suggesting potential protein targets. plos.org Comparing the gene expression signature of cells treated with the phenoxybutanoic acid to a database of signatures from cells with known gene knockdowns can help identify the affected proteins. plos.org

A hypothetical workflow for target identification is presented in Table 1.

Table 1: Conceptual Workflow for Target Protein Identification

Step Technique Description Expected Outcome
1 In Silico Prediction Use of computational tools to predict potential protein targets based on the structure of this compound. A list of putative protein targets.
2 Affinity-Based Methods Synthesis of a chemical probe and its use in techniques like ABPP or affinity chromatography. Experimental identification of binding proteins.

Should the target of this compound be an enzyme, its biological effect would stem from either inhibiting or activating the enzyme's catalytic function.

Enzyme Inhibition: Inhibition can occur through several mechanisms. Competitive inhibition involves the compound binding to the active site of the enzyme, thereby preventing the natural substrate from binding. Non-competitive inhibition occurs when the compound binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. The inhibition of endocannabinoid catabolic enzymes is an example of a therapeutic strategy involving enzyme inhibition. nih.gov

Enzyme Activation: Less common than inhibition, enzyme activation can also occur through binding to an allosteric site, leading to a conformational change that enhances the enzyme's catalytic efficiency.

The specific mechanism of enzymatic modulation by a phenoxybutanoic acid derivative would depend on its three-dimensional structure and how it complements the topology of the enzyme's binding sites.

Influence of Molecular Structure on Biological Response Pathways (Conceptual)

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry and toxicology that describes how the chemical structure of a compound influences its biological activity. mdpi.commdpi.comfrontiersin.org For phenoxybutanoic acids, even minor modifications to the molecule can drastically alter its interaction with biological targets and, consequently, the downstream cellular response.

Key structural features of this compound that could influence its biological activity include:

The Butanoic Acid Moiety: The carboxylic acid group is often crucial for interaction with polar residues in a protein's binding pocket.

The Phenoxy Group: The aromatic ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions.

The Sec-butyl Group: The size, shape, and hydrophobicity of this substituent can significantly impact binding affinity and selectivity for a particular target. The position of this group on the phenyl ring is also critical.

For instance, in a series of phenoxybutanoic acid derivatives developed as endothelin receptor antagonists, modifications to the substituents on the phenoxy ring led to significant changes in binding affinity and selectivity for the ETA over the ETB receptor. nih.govnih.gov A hypothetical SAR for this compound is presented in Table 2.

Table 2: Hypothetical Structure-Activity Relationship for this compound Derivatives

Modification Predicted Effect on Activity Rationale
Altering the position of the sec-butyl group Significant change in binding affinity and/or selectivity The position of the substituent can alter the molecule's fit within the binding pocket.
Replacing the sec-butyl group with a smaller alkyl group Decrease in binding affinity Reduced hydrophobic interactions with the target protein.
Replacing the sec-butyl group with a bulkier group Potential increase or decrease in affinity May enhance hydrophobic interactions or cause steric hindrance.

In Silico Approaches to Predict Biological Efficacy and Selectivity (Conceptual)

In silico, or computational, methods are increasingly used in the early stages of drug discovery and chemical risk assessment to predict the biological properties of compounds. qima-lifesciences.comnih.govresearchgate.net These approaches can save significant time and resources by prioritizing compounds for further experimental testing.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com By simulating the interaction between this compound and the three-dimensional structures of potential protein targets, molecular docking can estimate the binding affinity and identify key interacting residues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing a dataset of related phenoxybutanoic acids with known activities, a QSAR model could be developed to predict the activity of novel derivatives.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov By identifying the common pharmacophoric features of active phenoxybutanoic acids, new compounds with potentially improved efficacy and selectivity can be designed.

Machine Learning: Modern approaches utilize machine learning algorithms to build predictive models based on large datasets of chemical structures and biological activities. nih.gov These models can often capture complex, non-linear relationships that are missed by traditional QSAR methods.

The application of these in silico tools can provide valuable insights into the potential biological effects of this compound and guide the design of future experimental studies.

Emerging Research Frontiers and Interdisciplinary Applications in Phenoxybutanoic Acid Science

The exploration of phenoxybutanoic acid derivatives continues to open new avenues in chemical research, extending beyond traditional applications. The unique structural features of compounds like this compound position them as intriguing candidates for innovative research at the intersection of chemistry, computer science, and materials engineering. This article delves into the prospective and conceptual applications of this specific molecule, highlighting its potential in emerging scientific fields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[2-(sec-butyl)phenoxy]butanoic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves coupling reactions between phenoxy precursors and sec-butyl-substituted intermediates. A literature-based protocol (e.g., Example 2-13 in WO 2016/111347 for analogous compounds) can be adapted, utilizing column chromatography for purification and recrystallization via solvent diffusion to isolate the final product . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing solvent systems (e.g., hexane/ethyl acetate) for separation efficiency.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on structurally related compounds (e.g., GHS Class 2A eye irritation and H335 respiratory irritant classifications):

  • Use PPE : Nitrile gloves, lab coats, and safety goggles with side shields.
  • Ensure local exhaust ventilation to minimize aerosol/dust inhalation.
  • Store at 2–8°C in a dry, sealed container to prevent degradation .
  • In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes .

Q. Which analytical techniques are essential for confirming the identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., sec-butyl branching and phenoxy linkage).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C14_{14}H20_{20}O3_3).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.
  • Temperature Control : Lower temperatures (0–5°C) reduce undesired side reactions.
  • In-line Analytics : Use FTIR or HPLC to monitor intermediate formation and adjust reaction parameters dynamically .

Q. What strategies resolve contradictions in pharmacological data across studies involving this compound?

  • Methodological Answer :

  • Assay Standardization : Validate in vitro models (e.g., enzyme inhibition assays) using positive controls.
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Meta-Analysis : Compare data across studies while accounting for variables (e.g., cell lines, solvent carriers).
  • Structural Confirmation : Ensure batch-to-batch consistency via NMR and LC-MS to rule out impurities affecting bioactivity .

Q. How do structural modifications at the sec-butyl or phenoxy group influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., tert-butyl or cyclohexyl substitutions) and test in target assays (e.g., antiviral or anti-inflammatory models).
  • Computational Modeling : Use molecular docking to predict binding affinity to targets like dihydroorotate dehydrogenase (DHODH).
  • Pharmacokinetic Profiling : Compare logP and metabolic stability (e.g., microsomal assays) to correlate structural changes with bioavailability .

Q. What in vivo and in vitro models are most suitable for evaluating the toxicity profile of this compound?

  • Methodological Answer :

  • In Vitro : HepG2 cells for hepatotoxicity screening; Ames test for mutagenicity.
  • In Vivo : Rodent models for acute toxicity (LD50_{50}) and repeated-dose studies (28-day OECD 407 guideline).
  • Environmental Toxicity : Daphnia magna or algae growth inhibition tests to assess ecotoxicological risks .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the metabolic pathways of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 14^{14}C-labeled compound to track metabolite formation via radiometric detection.
  • LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes.
  • CYP Enzyme Inhibition Assays : Determine involvement of specific cytochrome P450 isoforms .

Q. What computational tools can predict the physicochemical properties of this compound for drug development?

  • Methodological Answer :

  • Software : SwissADME or QikProp to estimate logP, solubility, and permeability.
  • Molecular Dynamics Simulations : Assess membrane penetration using CHARMM or GROMACS.
  • QSAR Models : Train algorithms on analogous butanoic acid derivatives to predict bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.